![molecular formula C14H13N3O2 B5562416 4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)

4-[(anilinocarbonyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(anilinocarbonyl)amino]benzamide, also known as 4-Aminobenzamide, is an organic compound with the molecular formula C7H8N2O . It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water and soluble in many organic solvents .

Synthesis Analysis

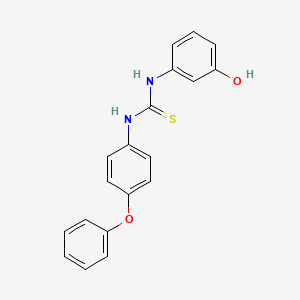

The synthesis of benzamide derivatives, including 4-[(anilinocarbonyl)amino]benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 4-[(anilinocarbonyl)amino]benzamide is planar with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .Chemical Reactions Analysis

The chemical reactions involving 4-[(anilinocarbonyl)amino]benzamide typically involve the formation of amide derivatives through the reaction between carboxylic acids and amines . This reaction is usually performed at high temperatures .Physical And Chemical Properties Analysis

Amides, including 4-[(anilinocarbonyl)amino]benzamide, generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Scientific Research Applications

Histone Deacetylase Inhibitory Activity

New benzamide derivatives, including those related to 4-[(anilinocarbonyl)amino]benzamide, have been synthesized and evaluated for their inhibitory activity against histone deacetylase. These compounds, such as MS-275, have shown significant antitumor activity in vivo and are being further investigated for their potential in cancer treatment (Tsuneji Suzuki et al., 1999).

Androgen Receptor Antagonism

Studies on 4-(anilino)pyrrole-2-carboxamides, designed based on the structure of 4-[(anilinocarbonyl)amino]benzamide, have led to the development of novel non-steroidal and non-anilide type androgen antagonists. These compounds, including N-[4-[(benzyl)(4-nitrophenyl)amino]-1-methylpyrrole-2-carbonyl]pyrrolidine, have shown potent antagonistic activity against the androgen receptor, suggesting potential applications in the treatment of prostate cancer (Ken-ichi Wakabayashi et al., 2008).

Anticonvulsant Activity

A series of 4-aminobenzanilides, structurally related to 4-[(anilinocarbonyl)amino]benzamide, have been prepared and evaluated for their anticonvulsant activity. These studies have identified compounds with significant efficacy against seizures, comparing favorably with established anticonvulsant drugs like phenobarbital and phenytoin (C. Clark et al., 1985).

Carbonic Anhydrase Inhibition

Benzamide derivatives incorporating sulfamoyl moieties have been investigated for their inhibition of human carbonic anhydrase isoforms, showing potent inhibitory activity. These findings highlight the potential of benzamide derivatives in developing treatments for conditions involving carbonic anhydrase, such as glaucoma and edema (M. Abdoli et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(phenylcarbamoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-13(18)10-6-8-12(9-7-10)17-14(19)16-11-4-2-1-3-5-11/h1-9H,(H2,15,18)(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKAKMFDLPMECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Anilinocarbonyl)amino]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)

![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)

![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)

![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)